molecular formula C10H11F2NO3 B13151599 Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate CAS No. 1354963-20-4

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate

Katalognummer: B13151599
CAS-Nummer: 1354963-20-4
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: YYSRVWSLQXFJCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.20 g/mol . This compound is characterized by the presence of amino, difluoro, and methoxy functional groups attached to a benzoate ester. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-amino-3,5-difluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate is unique due to the presence of both amino and difluoro groups, which impart distinct chemical properties.

Eigenschaften

CAS-Nummer

1354963-20-4

Molekularformel

C10H11F2NO3

Molekulargewicht

231.20 g/mol

IUPAC-Name

ethyl 2-amino-3,5-difluoro-4-methoxybenzoate

InChI

InChI=1S/C10H11F2NO3/c1-3-16-10(14)5-4-6(11)9(15-2)7(12)8(5)13/h4H,3,13H2,1-2H3

InChI-Schlüssel

YYSRVWSLQXFJCB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C(=C1N)F)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.